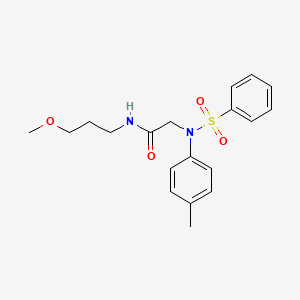
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPMPG, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a specific protein, making it a valuable tool for studying the function and role of this protein in different biological processes.
Aplicaciones Científicas De Investigación
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research applications, particularly in the field of biochemistry and pharmacology. It has been used as a tool to study the function and role of a specific protein, called protein kinase C (PKC), in different cellular processes. PKC is involved in many important cellular functions, such as cell proliferation, differentiation, and apoptosis. N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively inhibit the activity of PKC, making it a valuable tool for studying the role of this protein in different biological processes.
Mecanismo De Acción
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively inhibits the activity of PKC by binding to the catalytic domain of the protein. PKC is a member of the serine/threonine protein kinase family and is activated by various stimuli, such as diacylglycerol and calcium ions. Once activated, PKC phosphorylates target proteins, leading to changes in their function and activity. N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide binds to the ATP-binding site of PKC and prevents the phosphorylation of target proteins, thereby inhibiting the activity of the protein.
Biochemical and physiological effects
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, depending on the specific cellular process being studied. For example, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the activity of ion channels in neurons, leading to changes in synaptic transmission and plasticity. Additionally, N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its selectivity for PKC, making it a valuable tool for studying the role of this protein in different cellular processes. Additionally, N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is stable and can be easily synthesized in large quantities, making it readily available for use in lab experiments. However, one limitation of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low solubility in water, which can make it challenging to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One direction is the development of more potent and selective inhibitors of PKC, which could lead to a better understanding of the role of this protein in different cellular processes. Another direction is the use of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, which have been linked to dysregulation of PKC activity. Additionally, the use of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs or therapies could lead to new treatment options for various diseases and conditions.
Métodos De Síntesis
The synthesis of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of glycine with the tert-butyloxycarbonyl (Boc) group. The protected glycine is then reacted with 4-methylphenylboronic acid and phenylsulfonyl chloride to obtain the intermediate compound. The final step involves the deprotection of the Boc group and the addition of the 3-methoxypropyl group to obtain the final product, N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-16-9-11-17(12-10-16)21(15-19(22)20-13-6-14-25-2)26(23,24)18-7-4-3-5-8-18/h3-5,7-12H,6,13-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACPHQNHYJZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)

![N'-cyclopentyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5212633.png)
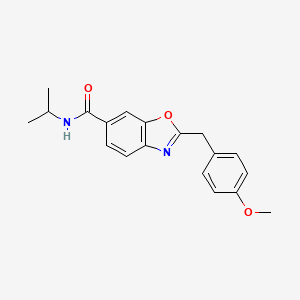
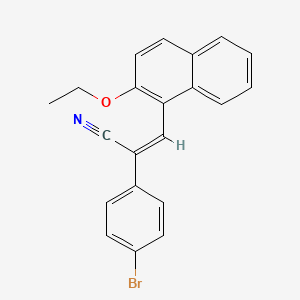
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)

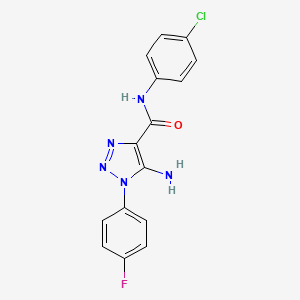
![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
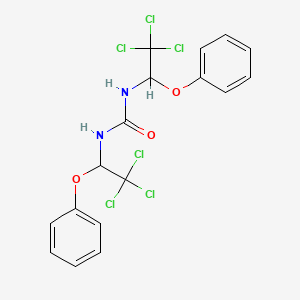
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)